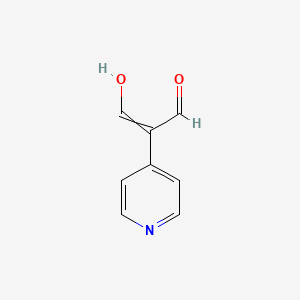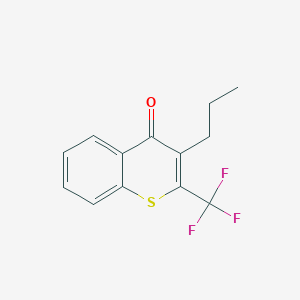![molecular formula C25H18ClF5N4O3S B15148893 N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15148893.png)
N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the imidazolidinone ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the thioxo group: This is achieved through the reaction of the imidazolidinone intermediate with sulfur-containing reagents.
Attachment of the chlorophenyl and ethoxyphenyl groups: These groups are introduced through substitution reactions using appropriate halogenated precursors.
Final acylation step: The acetamide group is introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while hydrolysis can produce carboxylic acids and amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide
- N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(trifluoromethyl)amino]-2-thioxoimidazolidin-4-yl}acetamide
Uniqueness
N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pentafluorophenyl group, in particular, enhances its stability and reactivity compared to similar compounds.
特性
分子式 |
C25H18ClF5N4O3S |
|---|---|
分子量 |
584.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)-5-oxo-3-(2,3,4,5,6-pentafluoroanilino)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H18ClF5N4O3S/c1-2-38-15-9-7-14(8-10-15)34-24(37)16(11-17(36)32-13-5-3-12(26)4-6-13)35(25(34)39)33-23-21(30)19(28)18(27)20(29)22(23)31/h3-10,16,33H,2,11H2,1H3,(H,32,36) |
InChIキー |
PEXSDGSDVCYLRE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC3=C(C(=C(C(=C3F)F)F)F)F)CC(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid](/img/structure/B15148813.png)


![N-[2-cyano-1-(4-methylphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B15148833.png)
![5-(4-Methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B15148847.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B15148852.png)

![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15148862.png)
![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B15148869.png)
![2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B15148873.png)
![5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide](/img/structure/B15148878.png)
![N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B15148887.png)
![5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B15148900.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine](/img/structure/B15148902.png)
